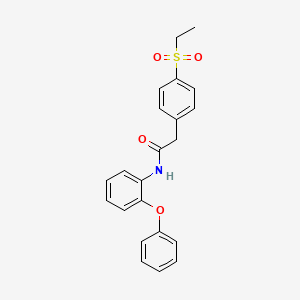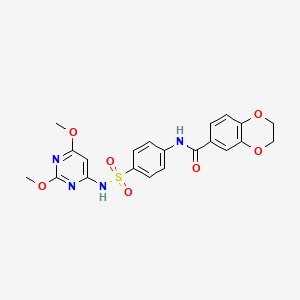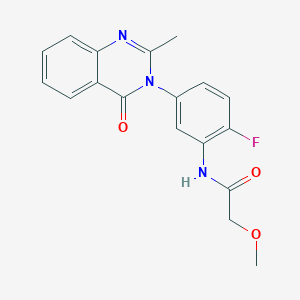
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide, also known as FM19G11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit potent anti-tumor properties, making it a promising candidate for cancer treatment.
Scientific Research Applications
Novel Antibacterial Agents
N-(2-fluoro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-methoxyacetamide, through its structural analogs, has shown promising results as a novel class of antibacterial agents. Specifically, oxazolidinone derivatives, closely related to the structure , have demonstrated significant in vitro antibacterial activities against a variety of clinically important human pathogens. These agents have exhibited efficacy against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus, Enterococcus faecalis, and other bacteria. The detailed study by Zurenko et al. (1996) highlights the potent inhibitory effects of these novel oxazolidinone analogs against bacterial clinical isolates without evidence of rapid resistance development, showcasing their potential as novel antibacterial agents (Zurenko et al., 1996).
Herbicidal Activities
Research into the herbicidal applications of compounds structurally related to this compound has uncovered promising candidates for agricultural use. Luo et al. (2008) synthesized novel triazolinone derivatives, incorporating pharmacophores similar to the compound of interest, which exhibited significant herbicidal activities. These compounds, particularly one with comparable activity to the commercial product sulfentrazone, could potentially serve as postemergent herbicides for the control of broadleaf weeds in rice fields, illustrating the versatility of this compound's framework in developing plant protection agents (Luo et al., 2008).
Antitumor Agents
The structural scaffold of this compound also finds relevance in the synthesis of potential antitumor agents. A series of 2-phenylquinolin-4-ones, bearing resemblance to the chemical structure , were designed, synthesized, and evaluated for their cytotoxic activity against tumor cell lines. Among these analogues, several demonstrated significant inhibitory activity, highlighting the therapeutic potential of this compound's structure in oncology research. The study by Chou et al. (2010) is a notable example, where derivatives exhibited potent activity against various cancer cell lines, indicating the promising role of these compounds in cancer treatment strategies (Chou et al., 2010).
properties
IUPAC Name |
N-[2-fluoro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c1-11-20-15-6-4-3-5-13(15)18(24)22(11)12-7-8-14(19)16(9-12)21-17(23)10-25-2/h3-9H,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMJMWCIJYREQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)F)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-7-Bromo-3-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2556536.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-ethylphenyl)oxalamide](/img/structure/B2556537.png)
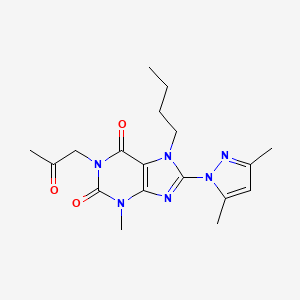
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2556540.png)
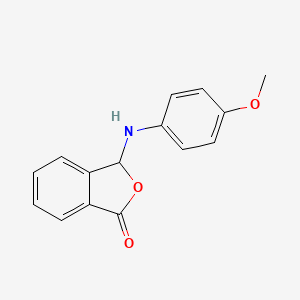
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2556542.png)
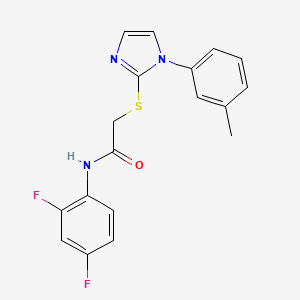

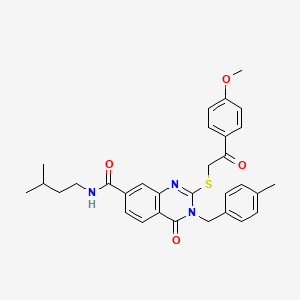
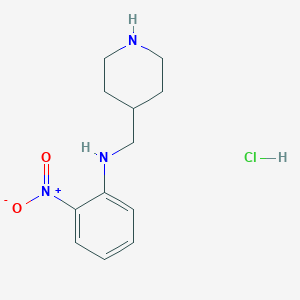
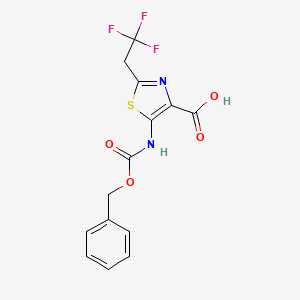
![(3R,4S)-4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2556549.png)
